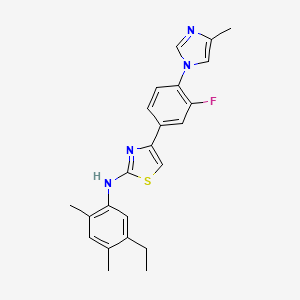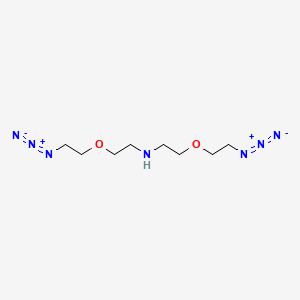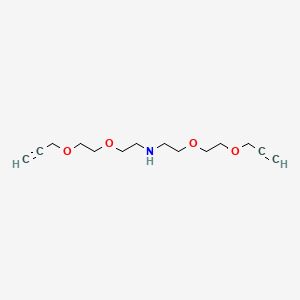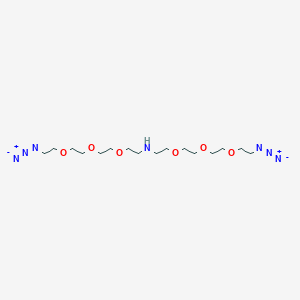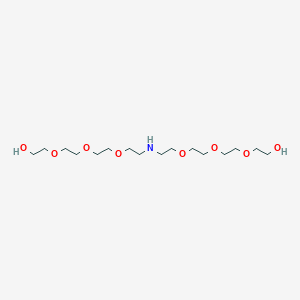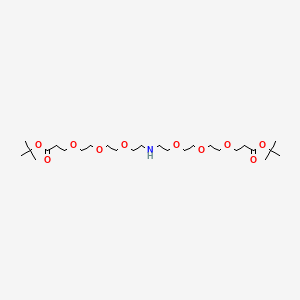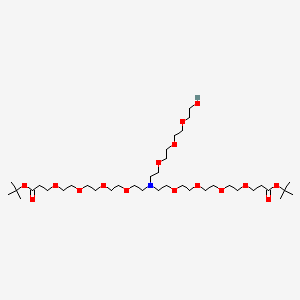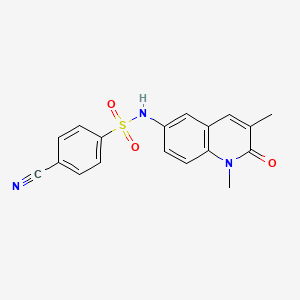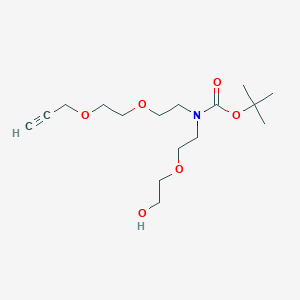
N-(PEG1-OH)-N-Boc-PEG2-propargyl
説明
N-(PEG1-OH)-N-Boc-PEG2-propargyl is a branched PEG derivative with a terminal hydroxy group, propargyl group, and a Boc protected amino group. The hydroxy group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The protected amine can be deprotected by acidic conditions.
科学的研究の応用
Polymer Conjugation and Biomedical Applications
Research has explored the synthesis of polyethylene glycol (PEG) and poly(PEGMA) conjugated nanodiamonds using "grafting to" and "grafting from" methods, indicating potential biomedical applications due to PEG's excellent physicochemical and biological properties (Zhang et al., 2012).
Synthesis of N-Boc-Protected Amines
The synthesis of N-Boc-protected propargylic and allylic amines through reactions between N-Boc-aminals and organomagnesium reagents has been demonstrated. This method could be a precursor to synthesizing complex molecules for various applications (Kano, Kobayashi, & Maruoka, 2016).
Amphiphilic Copolymers for Biomedical Uses
The creation of amphiphilic miktoarm star copolymers of Poly(n-hexyl isocyanate) and Poly(ethylene glycol) demonstrates potential for biomedical applications. These polymers form micelles and vesicles, highlighting their potential as drug delivery systems (Rahman et al., 2008).
N-Boc Protection Method
An efficient method for N-Boc protection of amines using PEG-400 as a reaction medium has been developed. This method is significant for synthesizing protected amines, which are crucial intermediates in pharmaceutical research (Zeng, Li, & Shao, 2012).
Phase Change Materials
PEG-based composite phase change materials (PCMs) have been prepared, indicating potential applications in electronic cooling or temperature-adaptable textiles (Fang et al., 2020).
PEGylation in Pharmaceutical Applications
The PEGylation of peptides and proteins, involving the covalent attachment of PEG, is crucial for enhancing the stability and efficacy of pharmaceuticals (Roberts, Bentley, & Harris, 2002).
pH-Responsive Polypeptides
Synthetic polypeptides with tunable pH responsiveness have been developed, showing promise for drug and gene delivery applications (Engler et al., 2011).
Nanoparticle Photocatalysis
N-doped (BiO)2CO3 hierarchical microspheres have been fabricated for visible light-driven photocatalysis, offering potential in environmental pollution control (Dong et al., 2012).
Clickable Cytocompatible Polymers
A new family of clickable PEG-grafted polyoxetane brush polymers has been reported, indicating potential for drug and imaging agent delivery (Zolotarskaya et al., 2013).
Propargyl-Terminated Heterobifunctional PEG
The synthesis of novel propargyl-ended heterobifunctional PEG derivatives highlights their utility in developing PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).
作用機序
Target of Action
The primary target of N-(PEG1-OH)-N-Boc-PEG2-propargyl is the intracellular ubiquitin-proteasome system . This compound is a PEG-based PROTAC linker , which is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are designed to bind to specific target proteins and lead to their degradation .
Mode of Action
N-(PEG1-OH)-N-Boc-PEG2-propargyl, as a PROTAC linker, plays a crucial role in the function of PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule forms a ternary complex with the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of N-(PEG1-OH)-N-Boc-PEG2-propargyl is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. By exploiting this system, PROTACs can selectively degrade target proteins, altering the protein composition within the cell and potentially leading to various downstream effects depending on the specific target protein .
Result of Action
The primary result of the action of N-(PEG1-OH)-N-Boc-PEG2-propargyl, through its role in PROTACs, is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific target protein being degraded. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.
特性
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-5-9-20-13-14-22-11-7-17(6-10-21-12-8-18)15(19)23-16(2,3)4/h1,18H,6-14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWOLWOJRIJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCO)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(PEG1-OH)-N-Boc-PEG2-propargyl | |
CAS RN |
2100306-85-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)
